molecular formula C16H10ClN3 B11841366 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile

Cat. No.: B11841366
M. Wt: 279.72 g/mol
InChI Key: SUHXRJQWMNHODH-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a quinoline-based heterocyclic compound characterized by a chloro substituent at position 2, a phenylamino group at position 4, and a carbonitrile moiety at position 2. Its synthesis typically involves the condensation of 5,5-disubstituted-1,3-cyclohexanedione with substituted anilines in the presence of ethanol and piperidine, as reported in studies focusing on hexahydroquinoline carbonitrile derivatives . Spectroscopic techniques (IR, ¹H NMR, mass spectrometry) confirm its structure, and elemental analysis ensures purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10ClN3

Molecular Weight

279.72 g/mol

IUPAC Name

4-anilino-2-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20)

InChI Key

SUHXRJQWMNHODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing 3-cyanoquinolines. A representative protocol involves:

  • Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours.

  • Cyclization in diphenyl ether/biphenyl at reflux to yield 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile (mp 165–166°C).

Mechanistic Insight : The ethoxymethylene group facilitates cyclization via intramolecular nucleophilic attack, followed by aromatization. The 3-cyano group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.

Halogenation Strategies for 2-Chloro Substitution

Phosphorus Oxychloride-Mediated Chlorination

Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl3):

  • A suspension of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile in POCl3 is heated at 105°C for 45 minutes.

  • Workup with saturated sodium carbonate and extraction with methylene chloride/methanol yields 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (mp 177–179°C).

Optimization Note : Excess POCl3 (3–5 equivalents) and prolonged heating (1–2 hours) improve chlorination efficiency.

Introduction of the 4-Phenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate undergoes displacement with phenylamine:

  • A mixture of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (0.38 mmol), phenylamine (0.42 mmol), and pyridine hydrochloride in 2-ethoxyethanol is heated at 115°C for 45 minutes.

  • Purification via silica gel chromatography (methylene chloride/methanol gradient) yields the 4-phenylamino product.

Critical Parameters :

  • Catalyst : Pyridine hydrochloride enhances the nucleophilicity of the amine.

  • Solvent : High-boiling solvents (e.g., 2-ethoxyethanol) favor SNAr at elevated temperatures.

Alternative Pathways via Direct Ring Functionalization

One-Pot Synthesis from 2-Aminobenzoic Acid Derivatives

A streamlined approach involves:

  • Condensation of 2-amino-4-fluorobenzoic acid with dimethylformamide diethylacetal in refluxing toluene to form an ethoxymethylene intermediate.

  • Cyclization with cyanoacetate derivatives, followed by sequential chlorination and amination.

Yield Optimization :

  • Step 1 : 65–70% yield after hydrous magnesium silicate filtration.

  • Step 2 : 45–50% yield post-chromatography.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (mp, °C)
Gould-Jacobs Cyclization3-Fluoro-4-methoxyanilineEthyl cyanoacetate58165–166
POCl3 Chlorination4-Oxo-quinolinecarbonitrilePOCl3, Pyridine72177–179
SNAr Amination4-Chloro-quinolinecarbonitrilePhenylamine, Pyridine·HCl68188–190

Key Findings :

  • POCl3-mediated chlorination offers higher yields compared to bromination alternatives.

  • SNAr with phenylamine requires stoichiometric pyridine·HCl to suppress side reactions.

Challenges and Mitigation Strategies

Byproduct Formation in Amination

Competing hydrolysis of the 3-cyano group to carboxylic acids is observed under basic conditions. Mitigation includes:

  • Strict anhydrous conditions : Use of molecular sieves or dried solvents.

  • Acidic workup : Quenching reactions with acetic acid to protonate sensitive intermediates.

Purification Difficulties

The polar nature of this compound complicates isolation. Solutions include:

  • Gradient chromatography : Ethyl acetate/hexane (1:9 to 1:1) for optimal resolution.

  • Trituration : Washing with ethyl acetate/diethyl ether to remove hydrophobic impurities .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 of 2-chloro-4-(phenylamino)quinoline-3-carbonitrile undergoes nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides, facilitated by bases like pyridine hydrochloride or potassium carbonate in solvents such as DMF or ethanol .

Key Observations :

  • Reagents : Sodium methoxide, potassium carbonate, or pyridine hydrochloride.

  • Conditions : Elevated temperatures (100–110°C) in polar aprotic solvents.

  • Products : Substituted quinolines (e.g., amino, thioether, or alkoxy derivatives) .

Reaction TypeNucleophileProduct Example
AminationAniline derivatives4-(Phenylamino)quinoline-3-carbonitrile
ThiolationThiols4-(Phenylthio)quinoline-3-carbonitrile

Oxidation and Reduction

The nitrile group at position 3 and the chloro group at position 2 are reactive sites:

Oxidation :

  • Reagents : Potassium permanganate, chromium trioxide.

  • Conditions : Acidic or basic media.

  • Outcome : Conversion of nitrile to carboxylic acid or amide derivatives.

Reduction :

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Conditions : THF or ethanol.

  • Outcome : Reduction of nitrile to primary amine (CH₂NH₂) .

Reaction TypeReagentProduct Example
Nitrile → AmineLiAlH₄(2-Chloroquinolin-3-yl)methanamine
Chloro → HydrogenCatalytic hydrogenation4-(Phenylamino)quinoline-3-carbonitrile

Cyclization Reactions

The quinoline scaffold participates in cyclization to form fused heterocycles:

  • Multicomponent Reactions :

    • Reagents : Malononitrile, methyl 2-cyanoacetate, or amines.

    • Conditions : Reflux in isopropyl alcohol.

    • Outcome : Formation of fused systems (e.g., thienoquinolines) .

Example : Reaction with 2-amino-5-methyl-thiophene-3-carbonitrile yields fused thiophene-quinoline derivatives .

Analytical Characterization

Key analytical data from related compounds (e.g., HRMS, NMR) inform reaction mechanisms:

HRMS Data :

  • Example : C₁₈H₁₇BrN₃O₄S → Calculated: 450.0123; Found: 450.0127 [M+H]⁺ .

NMR Shifts :

  • Quinoline C-3 : ~110–114 ppm (¹³C NMR).

  • Phenylamino Groups : ~116–122 ppm for aromatic carbons .

Mechanistic Insights

The chloro group’s substitution follows an SNAr (Nucleophilic Aromatic Substitution) mechanism, enabled by electron-withdrawing groups (e.g., nitrile) . Reduction of the nitrile proceeds via a two-electron transfer pathway, yielding primary amines .

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
4-AminoquinolineAmino group at C-4Broad antimicrobial activity
6-ChloroquinolineChloro at C-6Antiviral properties
This compoundDual chloro/phenylamino groupsEnhanced selectivity for Tpl2 kinase

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Research indicates that 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile exhibits promising anticancer properties. It acts as an inhibitor of protein tyrosine kinases, which are crucial in the regulation of cell growth and proliferation. Inhibiting these kinases can prevent the abnormal growth associated with cancerous cells . For instance, derivatives of quinoline compounds have shown enhanced activities against human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, which are often overexpressed in tumors .

Antimicrobial Activity
The compound also demonstrates antimicrobial effects, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial DNA synthesis or enzyme activity critical for bacterial survival.

Material Science

Organic Semiconductors
In material science, this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable thin films contributes to its effectiveness in these applications.

Biological Research

Enzyme Mechanism Studies
The compound serves as a valuable probe in biological research for studying enzyme mechanisms and protein interactions. Its ability to bind to specific enzymes allows researchers to elucidate the functional roles of these proteins in various biological pathways.

Table 1: Summary of Anticancer Activities

Study ReferenceCancer TypeMechanism of ActionIC50 Values (µM)
HER-2 Positive CellsInhibition of HER-2 kinase1.9 - 7.52
MDA-MB-231 (Breast Cancer)Induction of oxidative stress<10
Various TumorsInhibition of tyrosine kinasesVaries by compound

Table 2: Antimicrobial Efficacy

Study ReferenceBacterial StrainActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliLimited effectiveness>64 µg/mL

Mechanism of Action

The mechanism of action of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with DNA or RNA, leading to disruptions in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Modifications
Compound Name Substituents/Modifications Key Features Reference
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile 2-Cl, 4-PhNH, 3-CN Core structure for antimicrobial activity
Neratinib 4-(Phenylamino)quinoline-3-carbonitrile core + Michael acceptor Irreversible EGFR/HER2 inhibitor
2-Amino-4-(3-chlorophenyl)-5-oxo-... (QP-Cl) Pyran ring fused to quinoline, 3-Cl substituent Enhanced antibacterial activity
4-(3-Chloro-4-fluorophenylamino)-7-... 3-Cl, 4-F, tetrahydropyran-3-yl-oxy Anti-HIV evaluation
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-... 4-NO₂, 1-PhCl Hexahydroquinoline scaffold
Antimicrobial Activity
  • Target Compound : Exhibits moderate to strong antifungal and antibacterial activity in screening studies .
  • Pyran Derivatives (QP-Cl, QP-OCH₃, QP-NO₂): Show superior activity against E. coli, S. aureus, and P. aeruginosa, with QP-Cl outperforming penicillin G in some cases .
  • Hexahydroquinoline Derivatives: Substitutions like nitro (NO₂) or methoxy (OCH₃) enhance lipophilicity, improving membrane penetration and efficacy .
Kinase Inhibition
  • Neratinib: Contains the same quinoline-3-carbonitrile core but includes a dimethylamino-but-2-enamide group for irreversible EGFR/HER2 binding. This modification increases therapeutic potency in cancer treatment .
Lipophilicity and Bioavailability
  • Lipophilicity (log k) varies significantly: Target Compound: Moderate log k due to chloro and phenylamino groups . Neratinib: Higher log k from hydrophobic substituents, enhancing blood-brain barrier penetration . QP-NO₂: Nitro group increases log k, correlating with improved antibacterial activity .

Biological Activity

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12ClN3
  • Molecular Weight : 285.74 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial DNA synthesis and cell wall integrity .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It has demonstrated inhibitory effects on several human cancer cell lines by targeting specific protein kinases involved in tumor growth and proliferation . The mechanism involves the inhibition of tyrosine kinases, which are crucial for signaling pathways that regulate cell division and survival.

Antiviral Activity

Additionally, some studies suggest that quinoline derivatives possess antiviral properties. They may interfere with viral replication processes by inhibiting key viral enzymes or by altering host cell environments to be less favorable for viral proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound inhibits specific protein kinases, thereby disrupting signaling pathways that lead to abnormal cell growth .
  • DNA Interaction : Quinoline derivatives are known to intercalate into DNA, causing structural changes that inhibit replication and transcription processes .
  • Reactive Oxygen Species Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives including this compound showed promising results against Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, supporting its potential as a therapeutic agent in treating infections caused by these pathogens .

Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntimicrobial, Anticancer15
Quinoxaline DerivativeAntimicrobial20
4-AminoquinolineAnticancer10

Q & A

Q. What statistical metrics ensure reliability in crystallographic refinement?

  • Methodological Answer : Monitor R-factor convergence (target <5%), wR₂ (<15%), and goodness-of-fit (GOF ~1.0). Use the Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and validate packing efficiency .

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